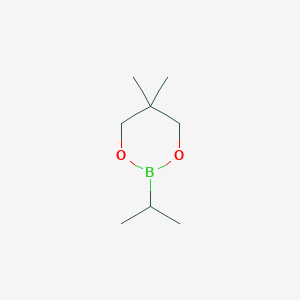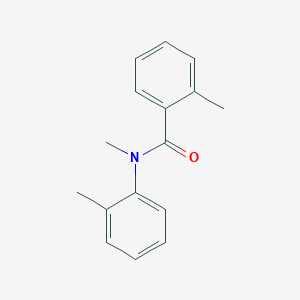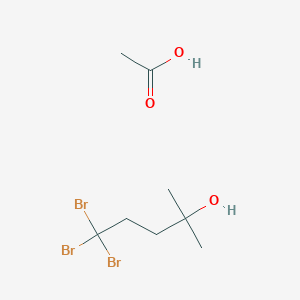
Acetic acid;5,5,5-tribromo-2-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5,5,5-tribromo-2-methylpentan-2-ol is a chemical compound that combines the properties of acetic acid and a brominated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,5,5-tribromo-2-methylpentan-2-ol typically involves the bromination of 2-methylpentan-2-ol followed by esterification with acetic acid. The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The esterification reaction is usually performed in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5,5,5-tribromo-2-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated alcohol to a non-brominated alcohol or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Non-brominated alcohols.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
Acetic acid;5,5,5-tribromo-2-methylpentan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;5,5,5-tribromo-2-methylpentan-2-ol involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Tribromoethanol: Another brominated alcohol with similar properties but a simpler structure.
5,5,5-Trichloro-2-methylpentan-2-ol: A chlorinated analog with different reactivity and applications.
Uniqueness
Acetic acid;5,5,5-tribromo-2-methylpentan-2-ol is unique due to the combination of bromine atoms and the ester functional group, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
61446-90-0 |
|---|---|
Molecular Formula |
C8H15Br3O3 |
Molecular Weight |
398.91 g/mol |
IUPAC Name |
acetic acid;5,5,5-tribromo-2-methylpentan-2-ol |
InChI |
InChI=1S/C6H11Br3O.C2H4O2/c1-5(2,10)3-4-6(7,8)9;1-2(3)4/h10H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
ADIOEJMTTIRDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(CCC(Br)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


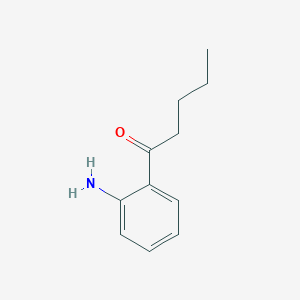
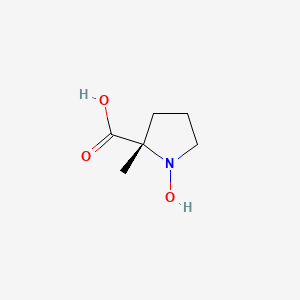
![3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14564335.png)
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate](/img/structure/B14564348.png)
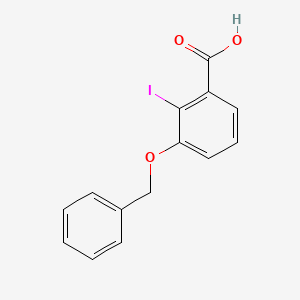
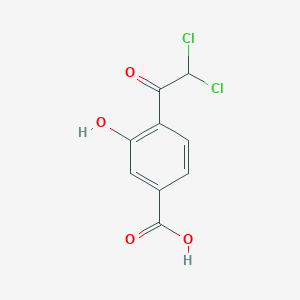
methanone](/img/structure/B14564374.png)

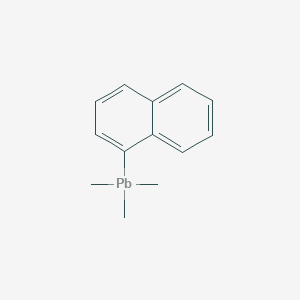

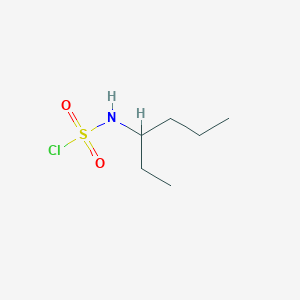
![2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl-](/img/structure/B14564411.png)
